(S)-1-Diethoxyphosphoryl-2-methylaziridine
Overview
Description
(S)-1-Diethoxyphosphoryl-2-methylaziridine is an organophosphorus compound characterized by its aziridine ring and diethoxyphosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Diethoxyphosphoryl-2-methylaziridine typically involves the reaction of diethyl phosphoramidate with an appropriate aziridine precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the aziridine ring. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is scaled up using industrial reactors and optimized for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the production rate and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Diethoxyphosphoryl-2-methylaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phosphorus-containing products.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, where nucleophiles such as amines or thiols replace the aziridine nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines, thiols; reactions are performed in polar solvents such as ethanol or acetonitrile, often at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions include various phosphorylated derivatives, reduced phosphorus compounds, and substituted aziridines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-1-Diethoxyphosphoryl-2-methylaziridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and as a reagent in various chemical transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for the synthesis of bioactive compounds with potential pharmaceutical applications.
Industry: Utilized in the development of novel materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1-Diethoxyphosphoryl-2-methylaziridine involves its interaction with specific molecular targets, such as enzymes or receptors. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can covalently modify target molecules. This modification can alter the activity of the target, leading to various biological effects. The diethoxyphosphoryl group may also play a role in the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
(S)-1-Diethoxyphosphoryl-2-ethylaziridine: Similar structure but with an ethyl group instead of a methyl group.
(S)-1-Diethoxyphosphoryl-2-phenylaziridine: Contains a phenyl group, which can influence its reactivity and applications.
(S)-1-Diethoxyphosphoryl-2-propylaziridine: Features a propyl group, affecting its physical and chemical properties.
Uniqueness
(S)-1-Diethoxyphosphoryl-2-methylaziridine is unique due to its specific combination of the aziridine ring and diethoxyphosphoryl group, which imparts distinct reactivity and potential applications. Its small size and structural features make it a versatile compound for various chemical and biological studies.
Properties
IUPAC Name |
(2S)-1-diethoxyphosphoryl-2-methylaziridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NO3P/c1-4-10-12(9,11-5-2)8-6-7(8)3/h7H,4-6H2,1-3H3/t7-,8?/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIVQDIJUPTQTI-JAMMHHFISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(N1CC1C)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(N1C[C@@H]1C)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16NO3P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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